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Compound of Interest

Compound Name: 1,4-Dimethylcyclohexanol

Cat. No.: B1605839

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-
Dimethylcyclohexanol, a saturated monocyclic tertiary alcohol. The information presented
herein is intended to support research and development activities by providing detailed spectral
analysis and the methodologies for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for the cis and trans isomers of 1,4-
Dimethylcyclohexanol. Due to the presence of two stereoisomers, the spectral characteristics
can vary.

Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

The 3C NMR chemical shifts provide detailed information about the carbon skeleton of the
molecule. The data presented here is for the neat mixture of isomers.[1]
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Carbon Position _Chemical Shift (5) cis- F:hemical Shift (5) trans-
isomer (ppm) isomer (ppm)
C-1 69.8 70.9
C-2,C-6 35.1 354
C-3,C-5 27.8 27.8
C-4 32.1 32.4
1-CHs 29.8 298
4-CHs 22.4 22.4

Note: Assignments are based on established chemical shift correlations for substituted
cyclohexanes.

Further Spectroscopic Data (IR, *H NMR, Mass Spectrometry):

Despite extensive searches of chemical databases and scientific literature, publicly available,
detailed quantitative data for the Infrared (IR) spectroscopy, Proton Nuclear Magnetic
Resonance (*H NMR) spectroscopy, and Mass Spectrometry (MS) of 1,4-
Dimethylcyclohexanol could not be located. While general principles of interpretation for
these techniques are well-established for alcohols, specific peak lists and fragmentation
patterns for this compound are not readily available in the searched resources.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented. These methodologies are based on standard practices in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 1,4-Dimethylcyclohexanol (either as a mixture of isomers or
a separated isomer) is dissolved in a deuterated solvent, typically chloroform-d (CDCIs), to a
concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) is
added as an internal standard for chemical shift referencing (& = 0.00 ppm).
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13C NMR Spectroscopy: Proton-decoupled 3C NMR spectra are typically acquired on a
spectrometer operating at a frequency of 75 or 125 MHz. A sufficient number of scans are
accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat 1,4-Dimethylcyclohexanol is prepared by placing a
drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer, typically over a range of 4000 to 400 cm~1. The spectrum is an average of
multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct
injection or through a gas chromatograph (GC-MS) for separation of isomers.

lonization: Electron Impact (El) is a common ionization method for this type of compound,
where the sample is bombarded with a beam of high-energy electrons (typically 70 eV).

Analysis: The resulting positively charged fragments are separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the relative
abundance of each fragment.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a chemical compound like 1,4-Dimethylcyclohexanol.
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Caption: Workflow for the spectroscopic characterization of 1,4-Dimethylcyclohexanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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